Ethyl 4-bromo-5-cyano-2-fluorophenylacetate
Overview
Description
Ethyl 4-bromo-5-cyano-2-fluorophenylacetate is an organic compound with the molecular formula C11H8BrFNO2 It is a derivative of phenylacetate, featuring bromine, cyano, and fluorine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-5-cyano-2-fluorophenylacetate can be synthesized through a multi-step process involving the following key steps:
Nitrile Formation: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN).
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The final step involves esterification of the phenylacetic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, automated systems, and ensuring high yields and purity through process optimization and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Ethyl 4-bromo-5-cyano-2-fluorophenylacetate can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (cyano and ester) that activate the aromatic ring towards nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 4-bromo-5-cyano-2-fluorophenylacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-5-cyano-2-fluorophenylacetate in biological systems involves its interaction with specific molecular targets. The cyano and ester groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The bromine and fluorine atoms can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake.
Comparison with Similar Compounds
Ethyl 4-bromo-5-cyano-2-fluorophenylacetate can be compared with other phenylacetate derivatives such as:
- Ethyl 4-bromo-2-cyano-5-fluorophenylacetate
- Ethyl 4-chloro-5-cyano-2-fluorophenylacetate
- Ethyl 4-bromo-5-cyano-2-chlorophenylacetate
These compounds share similar structural features but differ in the nature and position of the substituents, which can influence their reactivity, biological activity, and physical properties. This compound is unique due to the specific combination of bromine, cyano, and fluorine substituents, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(4-bromo-5-cyano-2-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO2/c1-2-16-11(15)4-7-3-8(6-14)9(12)5-10(7)13/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHHQKXOFBSLJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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